molecular formula C19H22ClN3O2 B2851756 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone CAS No. 684228-31-7

1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone

Cat. No.: B2851756
CAS No.: 684228-31-7
M. Wt: 359.85
InChI Key: GQWGTSDTNYYQQR-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone is a synthetic compound belonging to the class of 1-acetyl-4,5-dihydro-1H-pyrazoles. These pyrazoline derivatives are subject to extensive scientific investigation due to their diverse biological activities. In particular, structurally similar pyrazoline compounds have been identified as promising scaffolds in medicinal chemistry, exhibiting notable anti-proliferative potential against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H-460, A-549) . The mechanism of action for this class of compounds is an area of active research. Some analogs have been reported to lower intracellular reactive oxygen species (ROS) and induce mitochondria-dependent cell death in cancer cells, suggesting a potential pathway for their anticancer effects . Furthermore, pyrazoline derivatives are widely studied as potential Colchicine Binding Site Inhibitors (CBSIs), which can disrupt tubulin polymerization, a key process in cell division, thereby inhibiting the proliferation of cancer cells . Beyond oncology research, pyrazoline derivatives are also explored for their antimicrobial, anti-inflammatory, and antioxidant properties . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(diethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-3-22(4-2)13-19(24)23-17(18-6-5-11-25-18)12-16(21-23)14-7-9-15(20)10-8-14/h5-11,17H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWGTSDTNYYQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The scalability of the synthesis is crucial for industrial applications, and methods are often tailored to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various functionalized derivatives such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, molecular properties, and reported activities:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Biological Activities Key Structural Features
Target Compound R1: 4-chlorophenyl, R2: furan-2-yl, R3: diethylamino ethanone 379.86 Antibacterial, Antifungal (hypothesized) Diethylamino group enhances solubility and basicity; furan enables π-π interactions
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () R1: 4-chlorophenyl, R2: 4-methoxyphenyl, R3: acetyl 340.79 Not explicitly reported Methoxy group improves hydrogen-bonding capacity; crystallizes in monoclinic system with C–H···O interactions
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one () R1: 4-chlorophenyl, R2: 4-isopropylphenyl, R3: propanoyl 354.86 Antitumor, Immunosuppressive Isopropyl group increases lipophilicity; pyrazoline ring adopts an envelope conformation
2-Chloro-1-[5-(2-furanyl)-4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-1-yl]ethanone () R1: 4-methylphenyl, R2: furan-2-yl, R3: chloroacetyl 302.76 Not specified Chloroacetyl group enhances electrophilicity; furan contributes to aromatic stacking

Key Findings:

Substituent Effects on Bioactivity: The 4-chlorophenyl group is a common feature in antimicrobial pyrazolines, likely due to its electron-withdrawing properties enhancing receptor binding . Furan-2-yl (in the target compound and ) may improve metabolic stability compared to bulkier aryl groups (e.g., 4-isopropylphenyl in ) but reduces lipophilicity (clogP ≈ 3.5 vs. 4.2 for ) .

Crystallographic Insights: Pyrazoline derivatives with methoxy or isopropyl substituents (e.g., and ) exhibit distinct crystal packing driven by C–H···O or van der Waals interactions, respectively . The target compound’s diethylamino group may disrupt such packing, favoring amorphous solid forms.

Synthetic Pathways: Most analogs are synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines, followed by functionalization (e.g., acylation or alkylation) . The diethylamino group in the target compound likely requires nucleophilic substitution of a halogenated ethanone precursor .

Biological Activity Trends :

  • Compounds with electron-deficient aryl groups (e.g., 4-chlorophenyl) show stronger antimicrobial activity, while lipophilic substituents (e.g., isopropyl in ) correlate with antitumor effects .

Biological Activity

The compound 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone (CAS No. 750598-96-0) is a notable derivative of pyrazole, a class of compounds recognized for their diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its potential as an anticancer agent and its effects on various cellular processes.

The molecular formula of the compound is C18H20ClN2O2C_{18}H_{20}ClN_2O_2, with a molecular weight of approximately 340.76 g/mol. The structure features a diethylamino group, which is crucial for its pharmacological properties.

PropertyValue
Molecular FormulaC18H20ClN2O2C_{18}H_{20}ClN_2O_2
Molecular Weight340.76 g/mol
CAS Number750598-96-0

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of Pyrazole Ring : The initial step involves the reaction of furan derivatives with appropriate chlorinated phenyl compounds to form the pyrazole structure.
  • Introduction of Diethylamino Group : The final step incorporates the diethylamino moiety, enhancing the compound's solubility and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound acts by inhibiting key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to target epidermal growth factor receptor (EGFR) pathways, which are critical in many cancers.

Case Study : In a study evaluating several pyrazole derivatives, this compound exhibited IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating its potent activity compared to standard chemotherapeutics like erlotinib .

Anti-inflammatory Effects

Beyond its anticancer properties, the compound also displays anti-inflammatory effects. Pyrazoles are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and side chains can significantly influence their potency and selectivity.

ModificationEffect on Activity
Chlorine SubstitutionIncreased potency
Diethylamino GroupEnhanced solubility

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?

The compound is typically synthesized via multi-step reactions involving chalcone intermediates and hydrazine derivatives. A common method involves:

Condensation : Reacting a substituted chalcone (e.g., 4-chlorophenyl-furan chalcone) with hydrazine hydrate or substituted hydrazines under acidic conditions (e.g., acetic acid) to form the pyrazoline core.

Functionalization : Introducing the diethylaminoethanone moiety via nucleophilic substitution or coupling reactions.
Critical parameters include temperature control (reflux conditions), pH (acid catalysis), and solvent choice (ethanol or DMF for solubility). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization, and what key data should be prioritized?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrazoline ring (e.g., diastereotopic protons at C4/C5) and substituent integration (e.g., diethylamino group at δ ~2.5–3.5 ppm).
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=N/C=C aromatic).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C20_{20}H23_{23}ClN3_3O2_2).
    Cross-validation with X-ray crystallography (e.g., SHELXL refinement) is critical for resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

Discrepancies often arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal packing. Strategies include:

  • Variable-Temperature NMR : To detect conformational changes or restricted rotation.
  • DFT Calculations : Compare experimental bond lengths/angles (from XRD) with theoretical models.
  • Twinned Crystallography : Use SHELXD/SHELXE for challenging datasets (e.g., pseudo-merohedral twinning) .
    For example, dihedral angles between aromatic rings in XRD (e.g., 76.67° in related compounds ) may differ from NMR-derived models due to crystal packing forces.

Q. What strategies optimize yield and selectivity in the final functionalization step involving the diethylamino group?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2_2) to accelerate substitution.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT) minimizes side reactions.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., furan oxygen) using silyl groups .

Q. How can computational methods predict the compound’s bioactivity, and what limitations exist?

  • Molecular Docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock. Prioritize hydrogen bonding (furan O, pyrazoline N) and hydrophobic interactions (chlorophenyl).
  • QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with observed activity.
    Limitations include neglect of solvation effects and dynamic protein conformations. Experimental validation via enzyme assays (e.g., IC50_{50} determination) remains essential .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported dihedral angles of similar pyrazoline derivatives?

Variations arise from substituent electronic effects and crystallization conditions. Mitigation steps:

  • Systematic Reviews : Compare datasets from analogous structures (e.g., 4-chlorophenyl vs. methoxyphenyl derivatives ).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) influencing conformation.
  • Multi-Temperature XRD : Assess thermal motion’s impact on apparent angles .

Experimental Design Considerations

Q. What crystallization conditions favor high-quality single crystals for XRD studies?

  • Solvent Pairing : Use DMF/ethanol gradients for slow evaporation.
  • Seeding : Introduce microcrystals to bypass amorphous phases.
  • Temperature : Crystallize at 100 K (via cryostream) to reduce thermal disorder.
    SHELXL refinement with anisotropic displacement parameters ensures precise bond-length resolution (e.g., C–Cl: 1.74 Å ± 0.01) .

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